molecular formula C13H9FO B14450240 4-Fluoro-9h-fluoren-9-ol CAS No. 73058-52-3

4-Fluoro-9h-fluoren-9-ol

Cat. No.: B14450240
CAS No.: 73058-52-3
M. Wt: 200.21 g/mol
InChI Key: YXLVWEAKWLCVRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-9h-fluoren-9-ol is an organic compound with the molecular formula C13H9FO It is a derivative of fluorene, where a fluorine atom is substituted at the 4th position and a hydroxyl group is attached to the 9th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-9h-fluoren-9-ol typically involves the following steps:

    Hydroxylation: The hydroxyl group can be introduced at the 9th position through oxidation of the corresponding 9-fluorenyl intermediate. This can be done using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in the presence of an acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reagents.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-9h-fluoren-9-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone, resulting in the formation of 4-Fluoro-9-fluorenone.

    Reduction: The compound can be reduced to form 4-Fluoro-9h-fluorene by removing the hydroxyl group.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: 4-Fluoro-9-fluorenone.

    Reduction: 4-Fluoro-9h-fluorene.

    Substitution: Various substituted fluorenes depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-9h-fluoren-9-ol has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Pharmaceuticals: It serves as a building block for the synthesis of potential drug candidates with various biological activities.

    Biology: The compound is used in biochemical studies to investigate the effects of fluorinated organic molecules on biological systems.

Mechanism of Action

The mechanism of action of 4-Fluoro-9h-fluoren-9-ol involves its interaction with molecular targets and pathways in biological systems. The hydroxyl group allows it to form hydrogen bonds with biological molecules, while the fluorine atom enhances its lipophilicity, allowing it to penetrate cell membranes more easily. This compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    9H-Fluoren-9-ol: The non-fluorinated analog of 4-Fluoro-9h-fluoren-9-ol, which lacks the fluorine atom at the 4th position.

    4-Chloro-9h-fluoren-9-ol: A similar compound where the fluorine atom is replaced with a chlorine atom.

    4-Bromo-9h-fluoren-9-ol: A similar compound where the fluorine atom is replaced with a bromine atom.

Uniqueness

This compound is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability, lipophilicity, and reactivity compared to its non-fluorinated analogs. The fluorine atom also influences the compound’s biological activity, making it a valuable molecule in medicinal chemistry and materials science.

Properties

73058-52-3

Molecular Formula

C13H9FO

Molecular Weight

200.21 g/mol

IUPAC Name

4-fluoro-9H-fluoren-9-ol

InChI

InChI=1S/C13H9FO/c14-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13(10)15/h1-7,13,15H

InChI Key

YXLVWEAKWLCVRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=C2C(=CC=C3)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.